1-Methylpiperidin-3-amine
Overview
Description
1-Methylpiperidin-3-amine is a chemical compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-methylpiperidin-3-amine, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are often involved in interactions with various biological targets .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives, in general, can influence a variety of biochemical pathways depending on their specific chemical structure and the biological targets they interact with .
Result of Action
It is known that piperidine derivatives can have a range of effects at the molecular and cellular level, depending on their specific chemical structure and the biological targets they interact with .
Biochemical Analysis
Biochemical Properties
1-Methylpiperidin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition can have various physiological effects, including enhanced neurotransmission.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell’s interior . By affecting GPCR activity, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cholinesterase enzymes results in enzyme inhibition, as mentioned earlier . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidative metabolism of many compounds . The compound’s metabolism can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic cation transporters (OCTs), which facilitate its entry into the cell . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the Golgi apparatus, where it can influence protein processing and trafficking . The subcellular localization of this compound can impact its activity and function, as well as its interactions with other biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-methylpiperidin-3-one. This reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine: Similar in structure but lacks the amino group at the 3-position.
3-Aminopiperidine: Contains an amino group at the 3-position but lacks the methyl group at the 1-position.
1-Benzylpiperidin-3-amine: Contains a benzyl group at the 1-position instead of a methyl group.
Uniqueness
1-Methylpiperidin-3-amine is unique due to the presence of both a methyl group at the 1-position and an amino group at the 3-position. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
1-methylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSACHHNFDNCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397492 | |
Record name | 1-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42389-57-1 | |
Record name | 3-Amino-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42389-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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